molecular formula C19H23NO B2819448 3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide CAS No. 433699-23-1

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide

Cat. No.: B2819448
CAS No.: 433699-23-1
M. Wt: 281.399
InChI Key: CLWCLMHULDYDTO-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide is an organic compound with the molecular formula C18H23NO It is a benzamide derivative, characterized by the presence of two methyl groups on the benzene ring and an isopropyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzoic acid and 2-methyl-6-propan-2-ylaniline.

    Amide Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 3,4-dimethylbenzoic acid and the amine group of 2-methyl-6-propan-2-ylaniline. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzamide: A simpler benzamide derivative with similar structural features but lacking the additional methyl and isopropyl groups.

    N-phenylbenzamide: Another benzamide derivative with a phenyl group instead of the substituted phenyl ring.

Uniqueness

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide is unique due to the presence of multiple substituents on the benzene and phenyl rings, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that are not observed in simpler benzamide derivatives.

Properties

IUPAC Name

3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-12(2)17-8-6-7-14(4)18(17)20-19(21)16-10-9-13(3)15(5)11-16/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWCLMHULDYDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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